molecular formula C15H18N2O B7782764 Huperzine A

Huperzine A

Cat. No.: B7782764
M. Wt: 242.32 g/mol
InChI Key: ZRJBHWIHUMBLCN-YQEJDHNASA-N
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Mechanism of Action

Huperzine A, also known as (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and is currently being investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease .

Target of Action

The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound effectively increases the levels of acetylcholine in the brain .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The increased levels of acetylcholine resulting from the inhibition of AChE can affect several biochemical pathways. For instance, acetylcholine is known to play a role in the modulation of dopamine in areas of the brain responsible for learning, memory, and executive functions, namely the hippocampus and medial prefrontal cortex . Furthermore, this compound may treat diabetic retinopathy via key target HSP27 and apoptosis-related pathways .

Pharmacokinetics

Following oral administration, this compound starts to appear in the plasma at 5—10 min, and reaches peak concentrations with a Cmax of 2.59±0.37 ng/ml at 58.33±3.89 min . The area under the plasma vs time curve (AUC) for this compound were found to be 1986.96± 164.57 μg/1-min and 2450.34±233.32 μg/1-min, respectively . The pharmacokinetics of this compound conform to a two-compartmental open model .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels lead to improved cognitive function . This compound has been found to have antioxidant and neuroprotective properties , and it may enhance memory and boost overall cognition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s overall health status, and genetic factors can all impact the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

Huperzine A is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the enzyme acetylcholinesterase . This inhibition enhances the levels of acetylcholine, a neurotransmitter crucial for memory retention and cognitive function . This compound also interacts with protein kinase C (PKC) and the Wnt signaling pathway, playing a role in the non-amyloidogenic processing of amyloid precursor protein (APP) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances learning and memory by augmenting the levels of acetylcholine, which in turn augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits acetylcholinesterase, thereby maintaining higher levels of acetylcholine in the brain . It also reverses PKC- and Wnt-inhibitor-induced inhibition of non-amyloidogenic processing of APP, paralleled by an inactivation of GSK-3 and a reversal of the level of β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to significantly attenuate anxiety-like behavior, as well as augment motor and cognitive functions in laboratory settings . It also decreases demyelination and axonal injury .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various animal models of neurological diseases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the tropane, piperidine and pyridine alkaloid biosynthesis pathways . It also interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective acetylcholinesterase inhibitor .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with various enzymes and signaling pathways, it is likely that this compound localizes to specific compartments or organelles within the cell where these components are present .

Chemical Reactions Analysis

Huperzine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Properties

IUPAC Name

(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHWIHUMBLCN-YQEJDHNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046038
Record name Huperzine A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease.
Record name Huperzine A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04864
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CAS No.

102518-79-6, 120786-18-7
Record name Huperzine A
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URL https://commonchemistry.cas.org/detail?cas_rn=102518-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Huperzine A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Huperzine A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04864
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Record name Huperzine A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E)
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Record name (�±)-Huperzine A
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Record name HUPERZINE A
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Melting Point

217-219 °C
Record name Huperzine A
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URL https://www.drugbank.ca/drugs/DB04864
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Huperzine A exert its effects in the brain?

A1: [, , , ] this compound acts as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the levels of ACh available, enhancing cholinergic neurotransmission. This is particularly relevant in AD, where a decline in ACh levels is associated with cognitive impairment.

Q2: Besides AChE inhibition, are there other mechanisms contributing to this compound's neuroprotective effects?

A2: [, , ] Yes, research suggests that this compound's neuroprotective benefits extend beyond AChE inhibition. Studies indicate its potential to protect cells against oxidative stress, reduce amyloid-beta (Aβ) toxicity, and modulate inflammatory responses, all of which contribute to neuronal damage in AD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol.

Q4: Is there any information available regarding the spectroscopic data for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and confirmation of this compound.

Q5: Has the stability of this compound been assessed under various conditions?

A5: [] While specific data on material compatibility isn't provided, studies highlight the importance of formulation strategies to enhance this compound's stability and bioavailability []. Factors like pH, temperature, and exposure to light can influence its degradation.

Q6: Does this compound exhibit any catalytic properties itself?

A6: this compound's primary mode of action is through the inhibition of the enzyme AChE. It doesn't possess intrinsic catalytic activities in the conventional sense.

Q7: Have computational methods been used to understand this compound's interactions?

A7: [, , ] Yes, molecular docking studies have provided insights into this compound's binding mode within the active site of AChE [, , ]. These computational approaches help visualize and quantify the interactions contributing to its inhibitory potency and selectivity.

Q8: How do structural modifications of this compound affect its activity?

A8: [, , ] Research on this compound analogs has demonstrated the importance of specific structural features for its activity. For example, the presence of the α-pyridone moiety and its spatial orientation are crucial for binding to the active site of AChE. Modifications to this region can significantly impact potency and selectivity [, , ].

Q9: What are some strategies to improve the stability or delivery of this compound?

A9: [, ] Researchers are exploring various formulation strategies, including encapsulation in biodegradable microspheres, to protect this compound from degradation and sustain its release [, ]. This is crucial for improving its bioavailability and therapeutic efficacy.

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